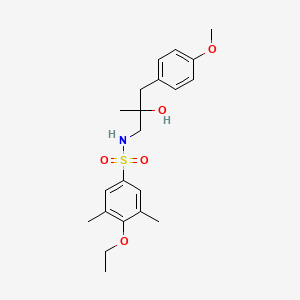
Methyl 4-(cyanomethyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related thiophene derivatives involves reactions under specific conditions. For instance, methyl 2-(bromomethyl)thiophene-3-carboxylates react with substituted 2-hydroxybenzonitriles to produce methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates, which then undergo tandem cyclization to form new heterocyclic systems (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018). Additionally, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates the cyclization of thioamide with 2-chloroacetoacetate, showing the versatility in synthesizing thiophene derivatives (Li-jua, 2015).
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including Methyl 4-(cyanomethyl)thiophene-2-carboxylate, is characterized by spectroscopic methods like IR, ^1H NMR, and MS spectra. These techniques help in confirming the structures of synthesized compounds and understanding their molecular configurations, which are critical for their reactivity and properties (Li-jua, 2015).
Chemical Reactions and Properties
Reactivity towards various reagents is a key aspect of thiophene derivatives. For example, Methyl 3-amino-2-thiophene carboxylate reacts with orthoesters to produce N-(2-carbomethoxythienyl) imidates, leading to cyclization reactions that yield specific thienopyrimidinones, highlighting the chemical versatility of thiophene derivatives (Hajjem, Khoud, & Baccar, 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Derivatives
Methyl 4-(cyanomethyl)thiophene-2-carboxylate is a precursor in synthesizing new heterocyclic systems such as Benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines. These compounds are derived from methyl 2-(bromomethyl)thiophene-3-carboxylates, which, after reacting with substituted 2-hydroxybenzonitriles, give methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates. These intermediates then undergo tandem cyclization to form the final products (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).
Regioselective Reactions Promoted by Samarium Diiodide
Methyl thiophene-2-carboxylate and similar compounds are used as synthetic equivalents of long-chain esters in electrophilic reactions facilitated by samarium diiodide. This process involves regioselective reactions with aldehydes, ketones, and conjugated esters at the thienyl rings. The result is the production of long-chain esters with remote hydroxyl and carboxyl groups, which have applications in producing pharmaceuticals and agrochemicals (Yang, Nandy, Selvakumar, & Fang, 2000).
Synthesis of Complex Molecules and Compounds
Four-Component Gewald Reaction
Methyl 4-(cyanomethyl)thiophene-2-carboxylate is used in the Gewald reaction, a four-component process involving ethyl cyanoacetate and other reactants to form 2-amino-3-carboxamide derivatives of thiophene. This reaction occurs efficiently at room temperature, and the resulting products can be obtained through simple filtration and recrystallization (Abaee & Cheraghi, 2013).
Synthesis of Methyl 2‐amino‐4,5,6,7‐tetrahydro‐1‐benzothiophene‐3‐carboxylate
This compound, synthesized from methyl 4-(cyanomethyl)thiophene-2-carboxylate, has a crystal structure that includes a thiophene ring substituted with specific functional groups. It's stabilized by intra- and intermolecular hydrogen bonds, indicating its potential for forming stable molecular structures (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Safety And Hazards
The safety data sheet for “Methyl 4-(cyanomethyl)thiophene-2-carboxylate” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and keeping away from heat/sparks/open flames/hot surfaces .
Zukünftige Richtungen
Thiophene derivatives, including “Methyl 4-(cyanomethyl)thiophene-2-carboxylate”, continue to be a topic of interest for medicinal chemists due to their potential biological activity . Future research may focus on synthesizing new thiophene derivatives and investigating their pharmacological activity .
Eigenschaften
IUPAC Name |
methyl 4-(cyanomethyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-11-8(10)7-4-6(2-3-9)5-12-7/h4-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNQIBJZCTXQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(cyanomethyl)thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)


![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2495197.png)


![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)

![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)

![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)